molecular formula C10H11N3S B2675685 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine CAS No. 938377-79-8

2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine

Cat. No. B2675685
M. Wt: 205.28
InChI Key: UWCUIBLLIAQAIR-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a thiazole derivative that contains both pyridine and ethanamine moieties. It has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different areas.

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

This compound has been used in the design of novel heterocyclic compounds with potential biological activities . These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against HSC-T6 cells .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Optoelectronic Properties

Specific Scientific Field

Chemistry and Chemical Engineering

Summary of the Application

A carboxyl functionalized Pt(II) complex with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid has been synthesized . The absorption property and photosensitizing performance of this complex have been studied .

Methods of Application or Experimental Procedures

The complex was synthesized by the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid .

Results or Outcomes

The complex exhibits weak solar-energy-to-electricity conversion when used in dye-sensitized solar cells (DSSCs) .

Anti-Tubercular Activity

Specific Scientific Field

Anti-Tubercular Activity

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

This compound has been used in the design of novel heterocyclic compounds with potential biological activities . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Inhibition of Angiogenesis

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

The receptor tyrosine kinase Tie-2 is expressed almost exclusively in the vascular endothelium and is required for developmental angiogenesis and vessel maturation . This compound has been used in the design of a carboxyl functionalized Pt(II) complex with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid .

Methods of Application or Experimental Procedures

The complex was synthesized by the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid .

Results or Outcomes

The complex exhibits weak solar-energy-to-electricity conversion when used in dye-sensitized solar cells (DSSCs) .

properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCUIBLLIAQAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

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